molecular formula C17H16F3N3O B258672 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No.: B258672
M. Wt: 335.32 g/mol
InChI Key: MNQXQYRMJVDJDQ-UHFFFAOYSA-N
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Description

2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a unique combination of a pyrazole ring and an indoline structure The presence of the trifluoromethyl group and the cyclopropyl ring adds to its chemical diversity, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The trifluoromethyl group is introduced using trifluoroacetic acid or its derivatives.

    Formation of the Indoline Moiety: The indoline structure can be synthesized from indole through a reduction reaction. The acetyl group is then introduced using acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the indoline moiety through an acylation reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with nucleophiles

Scientific Research Applications

2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent. Its unique structural features may contribute to its activity as a drug candidate.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The trifluoromethyl group and the indoline moiety may play a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}benzene: Similar structure but with a benzene ring instead of an indoline moiety.

    1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}pyrrole: Contains a pyrrole ring instead of an indoline moiety.

    1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiophene: Features a thiophene ring instead of an indoline moiety.

The uniqueness of this compound lies in its combination of the indoline and pyrazole rings, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-9-14(12-5-6-12)23(21-15)10-16(24)22-8-7-11-3-1-2-4-13(11)22/h1-4,9,12H,5-8,10H2

InChI Key

MNQXQYRMJVDJDQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Origin of Product

United States

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